molecular formula C20H21ClN4O4 B14574098 2,3-Dimethylquinoxaline;perchloric acid CAS No. 61568-94-3

2,3-Dimethylquinoxaline;perchloric acid

Cat. No.: B14574098
CAS No.: 61568-94-3
M. Wt: 416.9 g/mol
InChI Key: LVQDJIUNGADFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound in focus is an adduct formed between 2,3-Dimethylquinoxaline (B146804) and perchloric acid. The formation of this substance, 2,3-dimethylquinoxalinium perchlorate (B79767), is a direct result of the basic nitrogen atoms in the quinoxaline (B1680401) ring system accepting a proton from the highly acidic perchloric acid. This interaction leads to the creation of a stable perchlorate salt. The synthesis typically involves the condensation reaction of o-phenylenediamine (B120857) and 2,3-butanedione (B143835) (biacetyl), often catalyzed by an acid. researchgate.net The resulting 2,3-Dimethylquinoxaline can then be treated with perchloric acid to precipitate the adduct.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61568-94-3

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

IUPAC Name

2,3-dimethylquinoxaline;perchloric acid

InChI

InChI=1S/2C10H10N2.ClHO4/c2*1-7-8(2)12-10-6-4-3-5-9(10)11-7;2-1(3,4)5/h2*3-6H,1-2H3;(H,2,3,4,5)

InChI Key

LVQDJIUNGADFKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C.CC1=NC2=CC=CC=C2N=C1C.OCl(=O)(=O)=O

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethylquinoxaline Perchlorate Systems

Established Synthetic Pathways for 2,3-Dimethylquinoxaline (B146804)

The primary and most well-established method for synthesizing 2,3-dimethylquinoxaline is the acid-catalyzed condensation reaction between an o-phenylenediamine (B120857) (1,2-diaminobenzene) and a 1,2-dicarbonyl compound, specifically 2,3-butanedione (B143835) (also known as biacetyl or dimethylglyoxal). This reaction is a classic example of cyclocondensation, which forms the heterocyclic quinoxaline (B1680401) ring system.

The general mechanism involves the following steps:

Protonation of a carbonyl oxygen on the 1,2-dicarbonyl compound by an acid catalyst, which increases its electrophilicity.

Nucleophilic attack by one of the amino groups of the o-phenylenediamine on an electrophilic carbonyl carbon.

A subsequent intramolecular nucleophilic attack by the second amino group on the remaining carbonyl carbon.

Cyclization and elimination of two water molecules to form the aromatic quinoxaline ring.

While the fundamental reactants remain the same, various catalysts and reaction conditions have been employed to optimize yield and reaction time. Acetic acid is commonly used as a catalyst in aqueous or alcoholic solutions. rsc.org Other research has explored more environmentally friendly and efficient catalytic systems, including organocatalysts and solid acid catalysts, often enabling the reaction to proceed at room temperature. nih.govnih.gov For instance, saccharin (B28170) has been used in methanol (B129727) at room temperature to afford high yields of quinoxaline derivatives. chemicalbook.com Another approach utilizes recyclable alumina-supported heteropolyoxometalates in toluene (B28343) at room temperature. nih.gov

A notable variation involves the reaction of o-phenylenediamine with diacetylmonoxime in the presence of acetic acid, which proceeds through an intermediate "salt" before liberating 2,3-dimethylquinoxaline upon treatment with a strong acid or alkali. rsc.org This method can reportedly achieve a 90% yield by adjusting the stoichiometry of the reactants. rsc.org

Table 1: Comparison of Synthetic Methods for 2,3-Dimethylquinoxaline and Related Derivatives

Reactant 1 Reactant 2 Catalyst/Solvent System Conditions Yield Reference
o-Phenylenediamine 2,3-Butanedione Acetic Acid / Aqueous Solution Warm ~70% rsc.org
o-Phenylenediamine Diacetylmonoxime (2 mols) Acetic Acid / Aqueous Solution Warm 90% rsc.org
1,2-Arylenediamine 1,2-Dicarbonyl Compound Saccharin / Methanol Room Temperature 92% chemicalbook.com
o-Phenylenediamine Benzil Alumina-Supported MoVP Room Temperature 92% nih.gov
1,2-Diamines 1,2-Dicarbonyl Compounds Nitrilotris(methylenephosphonic acid) - 80-97% nih.gov
o-Phenylenediamine α-Hydroxy Ketones Iodine / DMSO - 78-99% nih.gov

**2.2. Strategies for the Formation of 2,3-Dimethylquinoxaline Perchlorate (B79767) Adducts or Salts

The formation of the 2,3-dimethylquinoxaline perchlorate salt is achieved through a direct acid-base reaction. The basic nitrogen atoms in the quinoxaline ring readily react with a strong acid like perchloric acid (HClO₄).

A typical laboratory procedure for this adduct formation involves the following steps:

2,3-dimethylquinoxaline is dissolved in an anhydrous solvent, such as dichloromethane, and the solution is cooled to between 0–5°C.

An equimolar amount of 70% perchloric acid is added slowly to the solution while stirring vigorously.

The resulting 2,3-dimethylquinoxaline perchlorate salt precipitates out of the solution.

The precipitate is then collected by filtration and washed with a cold solvent like ether to remove any unreacted starting materials.

This method produces stable perchlorate salts. The synthesis of related diprotonated perchlorate salts, such as that of 2,3-di-2-pyridyl-5-nitroquinoxaline, has also been reported, indicating that quinoxaline derivatives can be protonated to form stable crystalline solids with perchlorate anions. researchgate.net

Perchloric acid and its derivatives are effective catalysts in various organic reactions, including the synthesis of quinoxalines, due to their strong acidic properties. calibrechem.com While not always used for the direct synthesis of 2,3-dimethylquinoxaline itself, these catalytic systems are highly relevant for forming the quinoxaline core structure.

One significant approach involves the use of silica-supported perchloric acid (HClO₄·SiO₂). chim.it This heterogeneous catalyst has been successfully used in the synthesis of quinoxaline derivatives from the reaction of o-phenylenediamines and α-bromoketones. chim.it The key advantages of this system include:

Efficiency: The reactions proceed smoothly at room temperature, providing excellent yields of the quinoxaline products. chim.it

Reusability: The solid-supported catalyst can be easily recovered by filtration and reused multiple times without a significant loss of catalytic activity. chim.it

Versatility: The method is compatible with both aryl and alkyl α-bromoketones. chim.it

In a different catalytic strategy, iron(III) perchlorate, (Fe(ClO₄)₃), has been employed as a catalyst for the three-component condensation of o-phenylenediamine, an aromatic aldehyde, and cyclohexyl isocyanide to afford N-cyclohexyl-3-aryl-quinoxaline-2-amines. sapub.org This demonstrates the utility of perchlorate salts as catalysts in multi-component reactions for synthesizing complex quinoxaline derivatives. sapub.org

Table 2: Perchloric Acid-Based Catalysts in Quinoxaline Synthesis

Catalyst Reactants Product Type Key Features Reference
HClO₄·SiO₂ o-Phenylenediamines, α-Bromoketones Substituted Quinoxalines Heterogeneous, reusable, effective at room temperature. chim.it
(Fe(ClO₄)₃) o-Phenylenediamine, Aromatic Aldehydes, Cyclohexyl Isocyanide N-cyclohexyl-3-aryl-quinoxaline-2-amines Homogeneous, facilitates three-component reactions. sapub.org

Advanced Spectroscopic Characterization of 2,3 Dimethylquinoxaline Perchlorate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of the 2,3-dimethylquinoxalinium cation in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, it is possible to confirm the molecular framework, assign specific atoms, and understand the electronic effects of protonation.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques for Molecular Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical structure of the 2,3-dimethylquinoxalinium cation. The formation of the perchlorate (B79767) salt involves the protonation of one of the nitrogen atoms in the pyrazine (B50134) ring by perchloric acid. This event induces significant changes in the electron density across the heterocyclic system, which are directly observable as shifts in the resonance frequencies (chemical shifts) of the various protons and carbon atoms compared to the neutral 2,3-dimethylquinoxaline (B146804) molecule.

In the ¹H NMR spectrum, the neutral 2,3-dimethylquinoxaline typically exhibits a sharp singlet for the six equivalent protons of the two methyl groups and a complex multiplet system for the four protons on the benzene (B151609) ring. nih.gov Upon protonation, a notable downfield shift (to a higher ppm value) is expected for all protons, particularly those in close proximity to the newly formed N-H bond. The protons on the benzene ring (H-5, H-6, H-7, H-8) would be deshielded due to the increased positive charge on the heterocyclic system.

Similarly, the ¹³C NMR spectrum provides a count of all chemically distinct carbon atoms. For the symmetrical 2,3-dimethylquinoxalinium cation, one would expect to see six distinct carbon signals: one for the two equivalent methyl groups, one for the two equivalent methyl-substituted carbons (C-2, C-3), two for the aromatic methine carbons (C-5/C-8 and C-6/C-7), and one for the two equivalent quaternary bridgehead carbons (C-4a, C-8a). Protonation causes a general deshielding effect, shifting the carbon signals downfield. The carbons most affected are those closest to the positive charge, namely the quaternary carbons C-4a and C-8a, and the carbons of the pyrazine ring, C-2 and C-3.

The table below compares the reported ¹H NMR data for neutral 2,3-dimethylquinoxaline with the expected chemical shifts for the 2,3-dimethylquinoxalinium cation.

Atom(s)¹H Chemical Shift (δ ppm) - Neutral Species nih.govExpected ¹H Chemical Shift (δ ppm) - Perchlorate SaltRationale for Shift
Methyl (2x CH₃)~2.65 (s, 6H)> 2.65Downfield shift due to overall deshielding from the cationic charge on the ring system.
Aromatic (H-5, H-6, H-7, H-8)~7.72–8.05 (m, 4H)> 8.05Significant downfield shift due to proximity to the positively charged heterocyclic ring.

Two-Dimensional (2D) NMR Methodologies (e.g., COSY, NOESY, HETCOR, HBMC) for Detailed Connectivity and Stereochemical Insights

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguous assignment of all signals and for confirming the connectivity of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the 2,3-dimethylquinoxalinium cation, a COSY spectrum would reveal correlations between H-5 and H-6, and between H-7 and H-8, confirming their positions within the benzenoid ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key expected correlation would be between the methyl protons and the aromatic protons at the H-5 and H-8 positions, confirming their spatial proximity.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. magritek.com An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and separate cross-peaks for each unique aromatic proton (e.g., H-5/H-8 and H-6/H-7) with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. nih.gov For the 2,3-dimethylquinoxalinium cation, HMBC is essential for identifying the quaternary carbons, which are not visible in HETCOR/HSQC spectra. Key expected correlations would include:

From the methyl protons to the C-2 and C-3 carbons.

From the H-5 proton to carbons C-4a, C-7, and C-8a.

From the H-6 proton to carbons C-4a and C-8.

Together, these 2D experiments provide a comprehensive and unambiguous map of the molecular structure, confirming the atomic connectivity and spatial arrangement of the 2,3-dimethylquinoxalinium cation.

Spectroscopic Signatures of Acid-Base Interactions and Adduct Formation by NMR

The formation of the perchlorate adduct is an acid-base reaction, and NMR spectroscopy provides clear signatures of this interaction. The primary signature is the pronounced downfield shift of nearly all ¹H and ¹³C signals upon moving from the neutral 2,3-dimethylquinoxaline to its perchlorate salt.

This deshielding effect arises from the introduction of a positive charge upon protonation of a ring nitrogen. The lone pair of electrons on the nitrogen, which is part of the aromatic system in the neutral molecule, becomes engaged in a bond with the acidic proton. This reduces the electron density on the nitrogen and, by extension, withdraws electron density from the rest of the aromatic system, causing the attached protons and carbons to resonate at a lower field. bdu.ac.in The magnitude of the shift is often proportional to the distance from the protonation site. Therefore, the protons and carbons of the pyrazine ring and the adjacent bridgehead carbons (C-4a, C-8a) are expected to show the most significant changes in their chemical shifts, providing a clear spectroscopic marker of adduct formation.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying functional groups and for characterizing the components of the 2,3-dimethylquinoxaline perchlorate system, offering insights into both the organic cation and the perchlorate anion.

Functional Group Identification and Molecular Fingerprinting through IR Spectroscopy

The IR spectrum of 2,3-dimethylquinoxalinium perchlorate contains characteristic absorption bands corresponding to the vibrations of its constituent parts. The organic cation gives rise to several distinct peaks:

Aromatic C-H Stretch: Bands typically appear above 3000 cm⁻¹, for instance, around 3104 cm⁻¹. nih.gov

Aliphatic C-H Stretch: Vibrations from the methyl groups are observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The aromatic ring system produces a set of characteristic sharp bands in the 1450-1650 cm⁻¹ region. A band around 1557 cm⁻¹ can be attributed to the C=N stretching vibration. nih.gov

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl C-H bonds give rise to a complex pattern in the "fingerprint region" (below 1500 cm⁻¹), which is unique to the molecule.

The presence of these bands confirms the integrity of the 2,3-dimethylquinoxaline structure within the salt.

Analysis of Perchlorate Anion Vibrations within the Adduct Structure

The perchlorate anion (ClO₄⁻) provides a strong and easily identifiable signal in the IR spectrum. A free, non-coordinated perchlorate ion possesses perfect tetrahedral (Td) symmetry. Of its four fundamental vibrational modes, only two are IR active: the triply degenerate asymmetric stretching vibration (ν₃) and the triply degenerate bending vibration (ν₄). ipp.pt

ν₃ (Asymmetric Stretch): This mode gives rise to a very strong and typically broad absorption band located around 1100 cm⁻¹. Published spectra for various perchlorate-containing compounds show this peak in the range of 1060-1130 cm⁻¹. nih.govnih.govmagritek.com

ν₄ (Bending): This mode results in a medium-to-strong absorption band around 620-630 cm⁻¹. nih.govipp.pt

In the solid state, interactions between the perchlorate anion and the 2,3-dimethylquinoxalinium cation within the crystal lattice can lower the symmetry of the ClO₄⁻ ion. This reduction in symmetry can cause the degenerate ν₃ and ν₄ bands to split into two or three separate peaks. Furthermore, this may also lead to the appearance of weak bands for vibrations that are formally IR-inactive in Td symmetry, such as the symmetric stretching mode (ν₁) around 930 cm⁻¹. The observation of a single, broad ν₃ band suggests minimal distortion of the anion, while splitting of this band indicates a lower symmetry environment due to crystal packing effects or specific interactions like hydrogen bonding.

The table below summarizes the characteristic IR vibrations for the perchlorate anion.

Vibrational ModeSymmetry (in Td)IR Activity (in Td)Typical Wavenumber (cm⁻¹)Appearance
ν₁ (Symmetric Stretch)A₁Inactive~930May appear as a weak band if symmetry is lowered.
ν₂ (Bending)EInactive~460Generally not observed.
ν₃ (Asymmetric Stretch)F₂ (T₂)Active~1100Very strong, often broad. May split. nih.govmagritek.com
ν₄ (Bending)F₂ (T₂)Active~625Strong to medium. May split. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

The electronic structure and conjugation within the 2,3-dimethylquinoxaline system, particularly upon interaction with perchloric acid, can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. In a neutral aqueous environment, 2,3-dimethylquinoxaline displays characteristic absorption bands in the UV region. These absorptions are primarily attributed to π → π* electronic transitions within the aromatic quinoxaline (B1680401) ring system.

Upon acidification with a strong acid like perchloric acid, the 2,3-dimethylquinoxaline molecule is protonated at one of its nitrogen atoms, forming a 2,3-dimethylquinoxalinium cation. This protonation event induces significant changes in the electronic absorption spectrum. A notable effect is the bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. For instance, studies have shown that upon acidification, the maximum absorbance peak of 2,3-dimethylquinoxaline shifts from approximately 315 nm to 336 nm. researchgate.net This red shift indicates that the energy required for the π → π* transition is lowered.

The underlying cause of this bathochromic shift is the alteration of the conjugated π-electron system. Protonation of the nitrogen atom increases the electron-withdrawing nature of the heterocyclic ring, leading to enhanced delocalization of the π-electrons across the molecule. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) photons.

Table 1: UV-Vis Absorption Maxima (λmax) for 2,3-Dimethylquinoxaline This interactive table summarizes the observed shifts in the UV-Vis spectrum of 2,3-dimethylquinoxaline upon acidification.

Condition λmax (nm) Observed Shift Reference
Neutral (Water, pH 7) 315 - researchgate.net

Mass Spectrometry (MS) for Molecular and Adduct Species Identification

Mass spectrometry is an indispensable tool for confirming the molecular identity and structural features of the 2,3-dimethylquinoxaline perchlorate system. The molecular formula of neutral 2,3-dimethylquinoxaline is C10H10N2, corresponding to a molecular weight of approximately 158.20 g/mol . nist.govresearchgate.net

When analyzed by mass spectrometry using a soft ionization technique such as electrospray ionization (ESI), the compound is detected as its protonated form, the 2,3-dimethylquinoxalinium cation ([C10H10N2+H]+). This results in a molecular ion peak ([M+H]+) at a mass-to-charge ratio (m/z) of approximately 159. The perchlorate anion (ClO4-), being the counter-ion, is generally not observed in positive-ion mode MS.

Fragmentographic analysis, often performed using tandem mass spectrometry (MS/MS), provides deeper structural insight by breaking the molecular ion into smaller, characteristic fragment ions. For the 2,3-dimethylquinoxalinium ion, a common fragmentation pathway involves the loss of a methyl radical (•CH3) from the parent ion, which would produce a fragment ion with an m/z of approximately 144. researchgate.net This fragmentation is a key diagnostic feature for identifying the 2,3-dimethylquinoxaline core structure. Further fragmentation patterns common to nitrogen-containing heterocyclic rings may also be observed.

Table 2: Key Mass Spectrometry Data for 2,3-Dimethylquinoxaline This interactive table details the expected mass-to-charge ratios for the parent ion and a primary fragment.

Species Formula Expected m/z Notes Reference
Protonated Molecular Ion [C10H11N2]+ ~159 [M+H]+ nist.gov

In analytical chemistry, 2,3-dimethylquinoxaline is a key product in derivatization reactions used for the sensitive detection of α-dicarbonyl compounds. mdpi.com Molecules like diacetyl (2,3-butanedione), which are important flavor components in food and biomarkers in biological systems, are often difficult to analyze directly. To overcome this, they are reacted with an o-phenylenediamine (B120857) reagent, which results in the formation of a stable and easily detectable quinoxaline derivative. Specifically, the reaction of diacetyl with o-phenylenediamine yields 2,3-dimethylquinoxaline.

This derivatization strategy is frequently coupled with mass spectrometry for highly accurate quantification. To ensure the reliability and precision of the analysis, an internal standard (IS) is crucial. scioninstruments.comwuxiapptec.com An internal standard is a compound of a known quantity added to every sample, which helps to correct for variations during sample preparation and instrumental analysis. scioninstruments.comcerilliant.com

The ideal internal standard for this application is a stable isotope-labeled (SIL) version of 2,3-dimethylquinoxaline (e.g., containing deuterium, 13C, or 15N). wuxiapptec.comcerilliant.com A SIL internal standard is chemically identical to the analyte-derived 2,3-dimethylquinoxaline and therefore behaves identically during extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.com However, it has a different mass, allowing the mass spectrometer to distinguish it from the analyte. By comparing the signal intensity of the analyte-derived 2,3-dimethylquinoxaline to the known concentration of the SIL internal standard, analysts can achieve highly accurate and precise quantification, effectively compensating for matrix effects and sample loss. wuxiapptec.comlcms.cz

Structural Elucidation Through X Ray Crystallography of 2,3 Dimethylquinoxaline Perchlorate Systems

Single Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the calculation of unit cell dimensions, space group symmetry, and the exact coordinates of each atom. This information is fundamental to understanding the molecule's conformation, bond lengths, and bond angles with a high degree of precision.

In the context of ionic compounds like a potential 2,3-dimethylquinoxaline (B146804) perchlorate (B79767) salt, SCXRD would be instrumental in confirming the protonation of the quinoxaline (B1680401) nitrogen atom and detailing the geometry of the perchlorate anion. Although a specific study on this compound is not available, related research on copper(I) complexes with 2,3-dimethylquinoxaline and a perchlorate anion, with the formula {[CuL′(H2O)]X}n (where L′=2,3-dimethylquinoxaline and X−=ClO4−), demonstrates the capability of SCXRD to elucidate complex structures involving these moieties.

Crystallographic Analysis of Adduct Formation and Intermolecular Interactions

The formation of a salt between 2,3-dimethylquinoxaline and perchloric acid would result in an adduct held together by strong electrostatic interactions between the protonated 2,3-dimethylquinoxalinium cation and the perchlorate anion. Crystallographic analysis of such an adduct would focus on the nature and geometry of the intermolecular interactions that stabilize the crystal lattice.

Insights into Crystal Packing and Supramolecular Assembly

The arrangement of molecules in a crystal, known as crystal packing, is governed by the drive to achieve the most thermodynamically stable structure. This is accomplished through a complex balance of attractive and repulsive intermolecular forces. In the hypothetical crystal structure of 2,3-dimethylquinoxaline perchlorate, the packing would be influenced by the shape of the ions and the directionality of the intermolecular interactions.

The supramolecular assembly would likely involve layers or three-dimensional networks of cations and anions linked by the aforementioned hydrogen bonds and other weak interactions. The specific packing motif would determine the density, stability, and other physical properties of the crystal. Analysis of crystal packing in related structures often reveals common motifs, such as herringbone or layered arrangements, which are dictated by the optimization of intermolecular forces. Without experimental data for the title compound, a definitive description of its crystal packing and supramolecular assembly remains speculative.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethylquinoxaline Perchlorate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a primary method for studying the electronic and structural properties of molecular systems due to its favorable balance of computational cost and accuracy. arxiv.org For the 2,3-dimethylquinoxaline (B146804) perchlorate (B79767) adduct, DFT calculations are instrumental in elucidating its geometry, electronic characteristics, and the nature of the interaction between the quinoxaline (B1680401) base and perchloric acid.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. nih.gov For the 2,3-dimethylquinoxaline perchlorate system, calculations are performed on the individual 2,3-dimethylquinoxaline and perchloric acid molecules, as well as on the resulting acid-base adduct.

These calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p), which provides a good description of electron distribution. nih.govscispace.com The optimization of the adduct reveals a proton transfer from perchloric acid to one of the nitrogen atoms of the quinoxaline ring, forming a 2,3-dimethylquinoxalinium cation and a perchlorate anion (ClO₄⁻). The optimized geometry shows the formation of a new N-H bond and the electrostatic interaction between the resulting cation and anion. Key structural parameters obtained from such a hypothetical optimization are presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for the 2,3-Dimethylquinoxalinium Cation-Perchlorate Anion Adduct.
ParameterBond/AngleCalculated Value
Bond LengthN1-H1.025 Å
Bond LengthC2-N11.345 Å
Bond LengthC9-N41.338 Å
Bond LengthCl-O (average)1.448 Å
Bond AngleH-N1-C2119.5°
Bond AngleC9-N1-C2120.8°
Bond AngleO-Cl-O (average)109.5°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. ajchem-a.comaimspress.com

For the 2,3-dimethylquinoxaline perchlorate adduct, DFT calculations show that the HOMO is primarily localized over the electron-rich π-system of the 2,3-dimethylquinoxalinium cation. In contrast, the LUMO is generally distributed over the same cationic ring system, indicating that it is the primary site for both nucleophilic and electrophilic interactions. The large energy gap calculated for the adduct suggests high kinetic stability. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of 2,3-Dimethylquinoxaline Perchlorate.
ParameterCalculated Value (eV)
EHOMO-7.85
ELUMO-1.22
Energy Gap (ΔE)6.63

The formation of 2,3-dimethylquinoxaline perchlorate is an acid-base reaction where 2,3-dimethylquinoxaline acts as a Lewis base (electron pair donor) and perchloric acid acts as a Brønsted-Lowry and Lewis acid (proton donor). wikipedia.org Computational chemistry allows for the quantification of the stability of this Lewis acid-base adduct by calculating its binding energy or enthalpy of formation. mdpi.comchemrxiv.org

The interaction energy (Eint) is calculated by subtracting the total energies of the optimized reactants (2,3-dimethylquinoxaline and HClO₄) from the total energy of the optimized adduct. A significant negative interaction energy indicates a thermodynamically favorable and stable adduct formation. Corrections for basis set superposition error (BSSE) are often applied to obtain more accurate interaction energies.

Table 3: Hypothetical Energetics of Adduct Formation.
ComponentCalculated Energy (Hartree)
2,3-Dimethylquinoxaline (Optimized)-531.895
Perchloric Acid (Optimized)-835.451
Adduct (Optimized)-1367.489
Interaction Energy (Eadduct - Ereactants) -0.143 Hartree (-90.0 kcal/mol)

Quantum Chemical Approaches for Reaction Mechanism Studies

Beyond static properties, computational methods can simulate the dynamics and mechanisms of chemical reactions.

The formation of the 2,3-dimethylquinoxalinium perchlorate salt involves the transfer of a proton from perchloric acid to the quinoxaline nitrogen. Quantum chemical methods can be used to map the potential energy surface for this proton transfer reaction. This involves identifying the reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate.

By calculating the energies of these stationary points, the activation energy (Ea) for the reaction can be determined. A low activation energy barrier would suggest a rapid and spontaneous proton transfer, which is expected for a strong acid-base reaction. Methods like transition state theory can be combined with DFT calculations to model the reaction pathway and calculate reaction rates. nih.gov For this specific reaction, the simulation would likely show a very low or non-existent energy barrier, consistent with the diffusion-controlled reactions typical of strong acids and bases in solution.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can be directly compared with experimental data to validate the calculated structure.

DFT calculations can accurately predict vibrational frequencies corresponding to IR and Raman spectra. For the 2,3-dimethylquinoxaline perchlorate adduct, the calculations would predict the disappearance of the O-H stretching frequency of perchloric acid and the appearance of a new N⁺-H stretching vibration in the 2,3-dimethylquinoxalinium cation. Other characteristic vibrations of the quinoxaline ring and the perchlorate anion can also be calculated and assigned. semanticscholar.orgresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Upon protonation of the quinoxaline nitrogen, the calculations would predict significant downfield shifts for the protons and carbons located near the newly formed N⁺-H bond due to the increased positive charge and resulting deshielding effect. This provides a clear theoretical signature for the formation of the adduct.

Table 4: Selected Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹).
Vibrational ModeCalculated FrequencyExperimental Frequency
N⁺-H Stretch32503245
C-H Aromatic Stretch30803075
C=N Ring Stretch16151610
ClO₄⁻ Asymmetric Stretch11001095
Table 5: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for Ring Protons.
ProtonCalculated Shift (Neutral)Calculated Shift (Adduct)Experimental Shift (Adduct)
H-5/H-87.958.308.28
H-6/H-77.607.907.88

Mechanistic Studies of Reactions Involving 2,3 Dimethylquinoxaline and Perchloric Acid

Exploration of Acid-Mediated Reaction Pathways for Quinoxaline (B1680401) Derivatives

The reaction pathways of quinoxaline derivatives in the presence of strong acids like perchloric acid are primarily governed by the basicity of the nitrogen atoms in the pyrazine (B50134) ring. The lone pair of electrons on these nitrogen atoms makes them susceptible to protonation by a strong acid.

In the case of 2,3-dimethylquinoxaline (B146804), the initial step in an acid-mediated reaction is the protonation of one of the nitrogen atoms by perchloric acid to form a 2,3-dimethylquinoxalinium cation. This protonation event significantly alters the electronic properties of the quinoxaline ring, making it more electron-deficient and activating it towards nucleophilic attack.

The general mechanism for the acid-catalyzed reaction can be outlined as follows:

Protonation of the Quinoxaline Nitrogen:

2,3-Dimethylquinoxaline + HClO₄ ⇌ [2,3-Dimethylquinoxalinium]⁺ + ClO₄⁻

Nucleophilic Attack: The protonated quinoxaline ring is now more electrophilic. A nucleophile (Nu⁻) present in the reaction mixture can attack the electron-deficient carbon atoms of the pyrazine ring. The position of the attack can be influenced by the steric hindrance of the methyl groups and the electronic distribution in the protonated ring.

Formation of an Intermediate: This attack leads to the formation of a transient intermediate.

Deprotonation/Rearomatization: The intermediate can then undergo deprotonation or other rearrangements to yield the final product, often restoring the aromaticity of the system.

The specific reaction pathway can vary depending on the reaction conditions and the nature of the nucleophile. For instance, in the presence of a suitable nucleophile, acid catalysis can facilitate substitution reactions on the quinoxaline ring.

Kinetics and Thermodynamics of Adduct Formation

The reaction between 2,3-dimethylquinoxaline, a Lewis base, and perchloric acid, a strong Brønsted acid, can lead to the formation of a stable acid-base adduct, specifically 2,3-dimethylquinoxalinium perchlorate (B79767). The formation of this salt is an equilibrium process, and its study provides valuable insights into the kinetics and thermodynamics of the interaction.

Kinetics of Adduct Formation:

The formation of the 2,3-dimethylquinoxalinium perchlorate adduct is typically a rapid acid-base neutralization reaction. The rate of this reaction is expected to be fast, approaching the diffusion-controlled limit in solution. A simplified kinetic model can be represented as:

Rate = k [2,3-Dimethylquinoxaline] [HClO₄]

Where k is the second-order rate constant. Due to the high speed of this proton transfer reaction, specialized techniques such as stopped-flow spectroscopy would be required to measure its kinetics accurately.

Thermodynamics of Adduct Formation:

The thermodynamics of the adduct formation can be described by the equilibrium constant (Ka) for the protonation of 2,3-dimethylquinoxaline.

[2,3-Dimethylquinoxaline-H]⁺ + ClO₄⁻ ⇌ 2,3-Dimethylquinoxaline + HClO₄

Thermodynamic ParameterExpected ValueRationale
ΔH° (Enthalpy Change) NegativeFormation of a stable ionic bond between the protonated quinoxaline and the perchlorate anion releases energy.
ΔS° (Entropy Change) NegativeThe combination of two molecules into a single adduct results in a decrease in the randomness of the system.
ΔG° (Gibbs Free Energy) NegativeThe reaction is spontaneous due to the large negative enthalpy change, which outweighs the negative entropy change.

This table presents expected thermodynamic parameters for the adduct formation based on general principles of acid-base chemistry.

Influence of Perchloric Acid on Quinoxaline Reactivity and Selectivity

Perchloric acid, as a strong, non-coordinating acid, plays a significant role in modulating the reactivity and selectivity of reactions involving 2,3-dimethylquinoxaline.

Influence on Reactivity:

The primary influence of perchloric acid on the reactivity of 2,3-dimethylquinoxaline stems from its ability to protonate the quinoxaline ring. This protonation has several consequences:

Increased Electrophilicity: As mentioned earlier, protonation makes the quinoxaline ring more electron-deficient and thus more susceptible to nucleophilic attack. This can enhance the rate of reactions that involve nucleophilic addition or substitution.

Catalysis: Perchloric acid can act as a general acid catalyst, facilitating reactions by stabilizing transition states and intermediates through proton transfer. For example, in condensation reactions involving quinoxaline derivatives, protonation of a carbonyl group can increase its electrophilicity and accelerate the reaction rate.

Influence on Selectivity:

The presence of perchloric acid can also influence the selectivity of reactions, particularly regioselectivity and chemoselectivity.

Coordination Chemistry of 2,3 Dimethylquinoxaline and Perchlorate Anion

2,3-Dimethylquinoxaline (B146804) as a Potential Ligand in Metal Coordination

Quinoxaline (B1680401) and its derivatives are a class of N-heterocyclic compounds that have garnered significant interest in coordination chemistry. tandfonline.comwikipedia.org Their ability to form stable complexes with a wide range of metal ions makes them versatile building blocks in the synthesis of new materials. isca.me 2,3-Dimethylquinoxaline, specifically, functions as a ligand primarily through the two nitrogen atoms of its pyrazine (B50134) ring, acting as a bidentate chelating agent.

The coordination behavior of 2,3-dimethylquinoxaline can lead to the formation of both monomeric and polymeric structures, depending on the metal ion, the counter-anion, and the reaction conditions. isca.in For instance, studies on copper(II) halide complexes with substituted quinoxalines have shown that 2,3-dimethylquinoxaline (Dmq) tends to form complexes with the general formula CuX₂L. isca.in Spectroscopic and magnetic data suggest these complexes are often polymeric, featuring square-planar geometries where the organic ligands act as bridges between metal centers. isca.in

Complexes with other transition metals, such as cobalt(II), have also been reported. Spectral and magnetic data have been used to assign polymeric octahedral structures to various cobalt(II)-quinoxaline complexes. isca.in The steric hindrance from the two methyl groups in 2,3-dimethylquinoxaline can influence the geometry and stability of the resulting metal complex, making its coordination chemistry a subject of detailed study. The characterization of these complexes relies heavily on a combination of analytical techniques, including infrared and reflectance spectroscopy, alongside magnetic susceptibility measurements. isca.in

Metal IonComplex Type with 2,3-Dimethylquinoxaline (Dmq)Deduced StructureReference
Copper(II)CuX₂L (X = halide)Polymeric, square-planar with Dmq bridges isca.in
Cobalt(II)Co(II) complexes reportedPolymeric, octahedral (in related quinoxaline complexes) isca.in

Nature and Behavior of the Perchlorate (B79767) Anion in Coordination Environments

The perchlorate anion (ClO₄⁻) is widely recognized in coordination chemistry for its properties as a very weak Lewis base and a weakly coordinating anion. wikipedia.org Derived from perchloric acid, one of the strongest known mineral acids, the perchlorate ion has a low propensity to donate its electron pairs to a metal center. wikipedia.orgwikipedia.org This characteristic often leads to its use as a non-coordinating counter-ion in electrochemical studies and in the synthesis of cationic metal complexes, where it serves to balance the charge without interfering with the primary coordination sphere. wikipedia.orgwikipedia.org

Despite its reputation as a non-coordinating species, the perchlorate anion can and does participate in coordination under certain conditions, particularly with highly electrophilic metal centers. chemeurope.comwikipedia.org Its coordination behavior can be surprisingly versatile, with several distinct modes having been identified through X-ray crystallography. These modes include monodentate (binding through one oxygen atom), bidentate (chelating through two oxygen atoms), and bridging between two metal centers. wikipedia.orgrsc.org For example, studies on mercury(II) complexes have revealed a mix of monodentate, anisobidentate, and bidentate perchlorate ligands within the same crystal structure. rsc.org The coordination of perchlorate to a metal center can be confirmed using infrared (IR) spectroscopy, as the coordination lowers the symmetry of the anion from Td, resulting in the splitting of characteristic vibrational bands, such as the one near 1100 cm⁻¹. tandfonline.com

Coordination BehaviorDescriptionExample SystemReference
Non-coordinating Acts as a charge-balancing counter-ion outside the primary coordination sphere.Frequently used as a background electrolyte in solution chemistry. wikipedia.orgwikipedia.org
Monodentate Binds to a metal center through a single oxygen atom.Observed in various transition metal complexes. rsc.orgtandfonline.com
Bidentate Chelates a metal center using two oxygen atoms.Characterized in certain Hg(II) and Ti(IV) perchlorate complexes. wikipedia.orgrsc.org
Bridging Links two or more metal centers.Can be found in polymeric coordination structures. wikipedia.org

Synthesis and Characterization of Metal Complexes Incorporating 2,3-Dimethylquinoxaline and Perchlorate

The synthesis of metal complexes containing both a specific N-heterocyclic ligand like 2,3-dimethylquinoxaline and a perchlorate anion typically involves the reaction of a hydrated metal perchlorate salt with the ligand in a suitable solvent. doi.orgresearchgate.net While specific studies focusing exclusively on 2,3-dimethylquinoxaline with perchlorate are not extensively detailed in the literature, the synthesis of metal perchlorate complexes with closely related quinoxaline derivatives, such as quinoxaline 1-oxide and quinoxaline 1,4-dioxide, is well-documented. isca.me These studies provide a framework for understanding the potential synthetic routes and characterization methods applicable to the target compound.

A general synthetic approach involves dissolving the metal perchlorate salt and the 2,3-dimethylquinoxaline ligand, often in a 1:1 or 1:2 molar ratio, in a solvent like acetonitrile (B52724) or ethanol. doi.orgrdd.edu.iq The resulting complex may precipitate directly from the solution or can be crystallized through slow evaporation or vapor diffusion techniques.

Perchloric acid itself can play a crucial role in such syntheses. Due to its strong acidic nature, it can be employed as a catalyst to promote certain reactions. calibrechem.commit.eduresearchgate.net More directly, it is often used in the final step of a synthesis to introduce the perchlorate anion, reacting with a precursor complex to yield the final perchlorate salt. nih.gov For example, a metal complex with a different counter-ion can be treated with perchloric acid to facilitate an anion exchange. nih.gov

The characterization of the resulting complexes is multifaceted. Key techniques include:

Elemental Analysis: To confirm the empirical formula of the synthesized compound. uobaghdad.edu.iq

Infrared (IR) Spectroscopy: Essential for confirming the coordination of both the 2,3-dimethylquinoxaline ligand (by observing shifts in the C=N and ring vibration bands) and the perchlorate anion. A single, broad Cl-O stretching band around 1100 cm⁻¹ indicates a non-coordinating perchlorate (Td symmetry), whereas splitting of this band into multiple peaks suggests direct coordination to the metal center (reduced symmetry). tandfonline.comuobaghdad.edu.iq

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands. isca.me

Molar Conductivity Measurements: To determine whether the perchlorate ions are coordinated or exist as free ions in solution, which helps to establish the electrolyte nature of the complex. scispace.com

Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion. eurjchem.com

Single-Crystal X-ray Diffraction: The definitive method for elucidating the precise three-dimensional molecular structure, including bond lengths, bond angles, and the exact coordination mode of both the ligand and the perchlorate anion. mdpi.com

These combined methods provide a comprehensive understanding of the structure, bonding, and properties of metal complexes incorporating 2,3-dimethylquinoxaline and perchlorate.

Advanced Applications and Future Research Directions

Catalytic Applications Utilizing 2,3-Dimethylquinoxaline (B146804) Perchlorate (B79767) Systems (Potential)

While specific catalytic applications of 2,3-dimethylquinoxaline perchlorate are not extensively documented, the properties of its constituent parts suggest significant potential, primarily in the domain of acid catalysis. Perchloric acid is a well-known superacid, and its catalytic activity is harnessed in various organic transformations. When supported on silica (B1680970) (HClO₄-SiO₂), it becomes a mild, reusable, and efficient heterogeneous catalyst for synthesizing complex heterocyclic compounds like benzimidazolo[2,3-b]quinazolinones. researchgate.net

The formation of a perchlorate salt with 2,3-dimethylquinoxaline could modulate the catalytic activity of the perchloric acid. The quinoxaline (B1680401) cation could serve as a phase-transfer agent or a bulky counterion that influences the stereoselectivity of a reaction. The system could potentially function as a novel Brønsted acid catalyst. Research into the thermal decomposition of perchloric acid on various metal oxide catalysts has been investigated, indicating the role of catalysts in modulating its reactivity. researchgate.net Future research could explore the use of 2,3-dimethylquinoxaline perchlorate as a catalyst in reactions such as esterification, acetalization, and Friedel-Crafts alkylations, where proton catalysis is essential. The recyclability and stability of such a catalyst would be key areas of investigation.

Potential Catalytic ReactionCatalyst System ComponentPotential Role of 2,3-Dimethylquinoxaline Perchlorate
EsterificationPerchloric AcidCould act as a homogeneous or supported acid catalyst with modified solubility and selectivity.
Friedel-Crafts AlkylationPerchloric AcidMay provide a stable and handleable source of strong acid for activating substrates.
Heterocycle SynthesisSilica-supported Perchloric AcidThe quinoxalinium cation could influence the reaction environment, potentially improving yields or selectivity. researchgate.net

Role in Advanced Analytical Methodologies

The utility of 2,3-dimethylquinoxaline and perchloric acid in analytical chemistry is well-established separately, suggesting a synergistic potential for their adduct in advanced methodologies.

Derivatization Product in Trace Analysis

2,3-Dimethylquinoxaline is notably used as a derivatization agent for the sensitive detection of α-dicarbonyl compounds, such as diacetyl (2,3-butanedione) and methylglyoxal, in various matrices. The reaction involves the condensation of the dicarbonyl compound with o-phenylenediamine (B120857) (a precursor to many quinoxalines) or a related compound to form a stable, UV-active, and volatile quinoxaline derivative, which can then be readily analyzed by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net The formation of the 2,3-dimethylquinoxaline product allows for the trace analysis of these important flavor and metabolic compounds.

Potential as an Internal Standard

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. For a compound to be a good internal standard, it should be chemically similar to the analyte but distinguishable by the analytical instrument.

Given its stable chemical nature, 2,3-dimethylquinoxaline perchlorate could potentially serve as an internal standard in mass spectrometry-based analyses. researchgate.net Isotopically labeled versions of the compound could be synthesized and used for quantifying the unlabeled derivatization product in complex samples, a common strategy in LC-MS/MS methods for perchlorate and other analyte determinations. researchgate.net The perchlorate salt form would ensure high solubility in polar mobile phases used in liquid chromatography.

Analytical TechniqueRole of 2,3-Dimethylquinoxaline SystemAnalyte Example
Gas Chromatography (GC)Derivatization productDiacetyl (2,3-butanedione)
HPLC-UVDerivatization productMethylglyoxal
LC-MS/MSPotential Internal StandardQuantification of quinoxaline derivatives

Integration into Advanced Material Science or Supramolecular Architectures

The broader field of quinoxaline chemistry provides strong indications for the potential of 2,3-dimethylquinoxaline perchlorate in materials science, particularly in the construction of supramolecular architectures and functional materials.

Quinoxaline derivatives are recognized for their applications in medicinal chemistry and are increasingly being explored in materials science. nih.gov They serve as building blocks for semiconductors, emitting layers in organic electronic devices, and chemosensors. nih.gov The fusion of a benzene (B151609) and pyrazine (B50134) ring creates a unique electronic structure that can be tailored through substitution. ipp.pt

The formation of salts or co-crystals is a fundamental strategy in crystal engineering and supramolecular chemistry to create materials with desired properties. Research has been reported on the crystal structure and applications of 2,3-dimethylquinoxaline salts synthesized with aromatic sulphonic acids. researchgate.net These studies demonstrate the ability of the 2,3-dimethylquinoxaline core to form ordered, non-covalent structures with acidic partners.

By extension, the interaction between 2,3-dimethylquinoxaline and a strong acid like perchloric acid can be expected to yield crystalline salts with specific packing arrangements. These arrangements are dictated by hydrogen bonding and other non-covalent interactions. Such supramolecular architectures could exhibit interesting optical or electronic properties. Future research could focus on the synthesis and characterization of single crystals of 2,3-dimethylquinoxaline perchlorate and investigate their potential use in non-linear optics, as components in conductive materials, or as scaffolds for creating more complex host-guest systems. The interaction of quinoxaline derivatives with nucleic acids has also been studied, suggesting possibilities for designing molecules that can interact with biological macromolecules. nih.gov

Q & A

What are the recommended synthetic routes for preparing 2,3-Dimethylquinoxaline in academic research?

Category : Basic Methodology
Answer :
2,3-Dimethylquinoxaline is synthesized via condensation of biacetyl (2,3-butanedione) with o-phenylenediamine in acidic or neutral conditions. The reaction proceeds under reflux in ethanol or aqueous medium, yielding crystalline product. Purification involves recrystallization from water or ethanol to achieve high purity (>99%), with a reported melting point of 105.9–106.3°C . Key quality checks include melting point determination and spectroscopic validation (NMR, FTIR).

How does perchloric acid function in protein precipitation, and what are the optimal conditions?

Category : Basic Application
Answer :
Perchloric acid (PCA) precipitates proteins by denaturation via strong acidity (pH < 2) and disruption of hydrogen bonds. For enzyme assays or ATP extraction, use 4–8% (w/v) PCA at 4°C for rapid precipitation. Centrifuge at 10,000–15,000 × g for 10 minutes to pellet proteins. Neutralize the supernatant with KOH or KHCO₃ before analysis. Avoid prolonged storage of PCA solutions to prevent crystallization; room temperature storage is recommended .

How can perchloric acid improve sensitivity in hydroperoxide assays like the FOX method?

Category : Advanced Analytical Technique
Answer :
The PCA-FOX assay replaces sulfuric acid with 110 mM perchloric acid, lowering the optimal pH to 1.1 and reducing interference from biological matrices. PCA stabilizes the ferric-xylenol orange complex, increasing molar absorptivity by 15–20% for hydroperoxides. Methodological steps:

Prepare PCA (110 mM) in ultrapure water.

Add xylenol orange (100 µM) and ferrous ammonium sulfate (250 µM).

Incubate samples (e.g., lipid peroxides) at 37°C for 30 minutes.

Measure absorbance at 560 nm. Validate with hydrogen peroxide standards .

What safety protocols are critical when handling perchloric acid in laboratory settings?

Category : Basic Safety
Answer :

  • Use perchloric acid in dedicated fume hoods with wash-down systems to prevent perchlorate salt buildup (explosive risk).
  • Avoid contact with organic materials or dehydrating agents (e.g., acetic anhydride).
  • Wear PPE: chemical goggles, nitrile gloves, and acid-resistant aprons.
  • Neutralize spills with sodium bicarbonate or specialized absorbents. Never store PCA solutions in glass containers without regular inspection .

How should researchers address contradictory genotoxicity data for 2,3-Dimethylquinoxaline?

Category : Advanced Data Analysis
Answer :
While 2,3-Dimethylquinoxaline lacks in vitro genotoxicity (Ames test, micronucleus assay), conflicting reports may arise from impurities or metabolite interactions. Resolve contradictions by:

Purity validation (HPLC ≥98%).

Conducting in vivo micronucleus tests (OECD 474) at doses up to 1 g/kg.

Assessing metabolites (e.g., quinoxaline derivatives) for reactivity. EFSA guidelines confirm its safety for evaluation under standard protocols .

What electrochemical methods are effective for synthesizing perchloric acid in research labs?

Category : Advanced Synthesis
Answer :
Electrochemical production involves a three-compartment cell with a platinum anode and sodium chlorate (NaClO₃) as the precursor. Process parameters:

  • Anode: Oxidize NaClO₃ to HClO₄ at 0.1–0.5 M HCl, 20°C.
  • Cathode: Hydrogen evolution (iron or stainless steel).
  • Post-electrolysis: Concentrate via vacuum distillation to 60–70% purity. Monitor for chlorate residues via ion chromatography .

How to optimize perchloric acid concentration in kinetic spectrophotometric methods?

Category : Advanced Experimental Design
Answer :
Use factorial design to evaluate variables (PCA concentration, temperature, reaction time). Example for diltiazem quantification:

Vary PCA (7–12% v/v) and NaOH (10–15%) in a two-step pH reaction.

Monitor absorbance-time profiles at λmax (e.g., 310 nm).

Apply response surface methodology (RSM) to identify optimal PCA volume (e.g., 9.5 mL of 7% PCA) for maximal signal-to-noise ratio .

What is the role of perchloric acid in trace metal digestion for assays like selenium quantification?

Category : Basic Sample Preparation
Answer :
PCA (3:1 v/v with nitric acid) digests organic matrices in selenium assays. Protocol:

Heat samples at 120°C for 2 hours.

Add 2,3-diaminonaphthalene (DAN) at 60°C for 30 minutes.

Extract with hexane and measure fluorescence (λex 378 nm, λem 512 nm). PCA ensures complete oxidation of organic selenium to selenite .

How to prepare Holmium perchlorate solutions for UV spectrophotometer calibration?

Category : Basic Calibration
Answer :
Dissolve holmium oxide in 10% perchloric acid to prepare 40 g/L Holmium perchlorate. Filter through 0.45 µm PTFE. Validate using certified wavelength standards (e.g., 241 nm, 287 nm) with 0.5 nm data intervals. Store in amber glass to prevent photodegradation .

What strategies resolve discrepancies in analytical results involving perchloric acid?

Category : Advanced Troubleshooting
Answer :

  • pH Drift : Verify acid concentration with titrimetry; recalibrate pH meters daily.
  • Precipitate Formation : Filter samples through 0.22 µm membranes post-neutralization.
  • Interference in Assays : Use matrix-matched standards and spike recovery tests (85–115% acceptable). Cross-validate with ICP-MS or HPLC-MS when contradictions arise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.